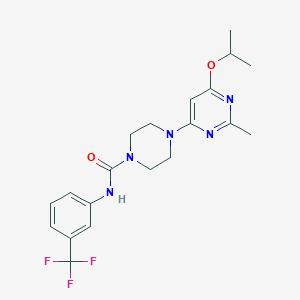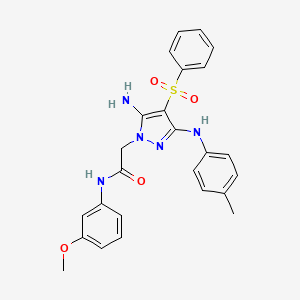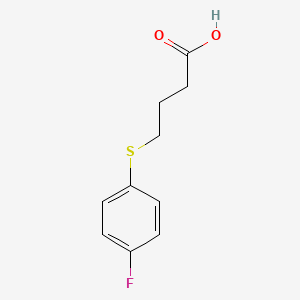![molecular formula C15H20N4OS B2807398 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 876887-20-6](/img/structure/B2807398.png)
1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are heterocyclic compounds that have shown a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial properties .
Molecular Structure Analysis
The molecular structure of thienopyrimidines like “this compound” is complex. The compound contains a thieno[2,3-d]pyrimidin-4-yl group, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . The exact molecular structure of this specific compound is not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on related chemical structures to 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide demonstrates their potential in synthesizing novel compounds with diverse biological activities. These compounds are synthesized through reactions involving amino-thieno pyridine carboxamides and various carbonyl compounds, leading to tetrahydropyridothienopyrimidine derivatives and other related fused systems. Such chemical frameworks are essential for the development of new therapeutic agents due to their complex and versatile structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Applications
Pyridothienopyrimidines and their derivatives have shown promising antimicrobial activities. The synthesis of these compounds involves reactions of acetyl-amino-thieno pyridine carboxamides with orthoformates or nitrous acid, leading to pyrimidinones and triazinones. Some of these compounds demonstrated significant in vitro antimicrobial activities, highlighting their potential as antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anti-angiogenic and DNA Cleavage Activities
Novel derivatives related to this compound have been synthesized and tested for their anti-angiogenic and DNA cleavage activities. These studies revealed that certain compounds effectively block blood vessel formation in vivo and exhibit DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Anticancer Potential
The synthesis of various pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines have provided insights into their anticancer potential. Compounds exhibiting significant antiproliferative effects against several cancer cell lines have been identified, highlighting the importance of the thieno[2,3-d]pyrimidin-4-yl)piperidine structure in the development of new anticancer agents (Mallesha et al., 2012).
Orientations Futures
Thienopyrimidines have shown immense potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the therapeutic potential of “1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide” and similar compounds, as well as developing safer and more effective derivatives.
Propriétés
IUPAC Name |
1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-3-11-8-12-14(17-9(2)18-15(12)21-11)19-6-4-10(5-7-19)13(16)20/h8,10H,3-7H2,1-2H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPKELULOWOZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
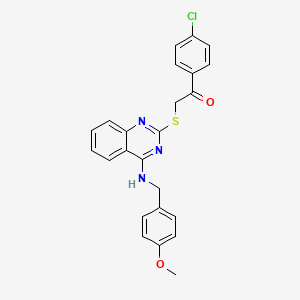
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate](/img/structure/B2807319.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide](/img/structure/B2807320.png)


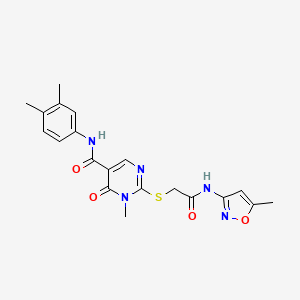
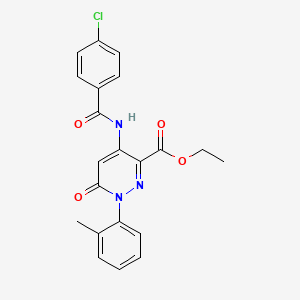
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2807329.png)
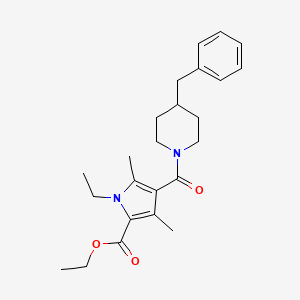
![5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2807332.png)
